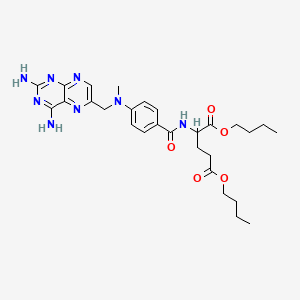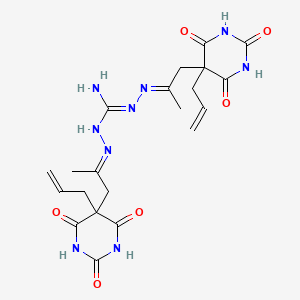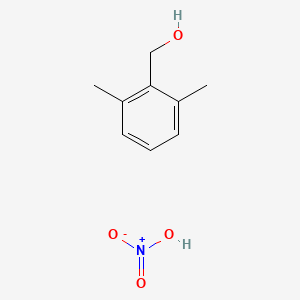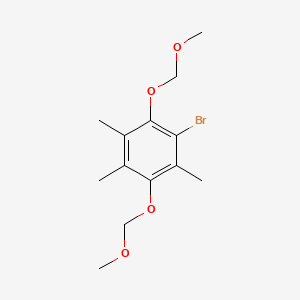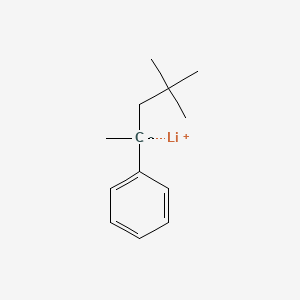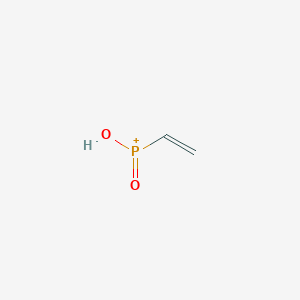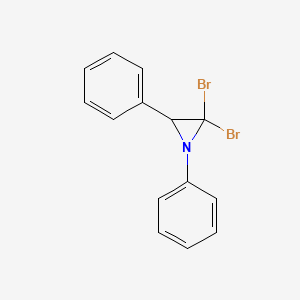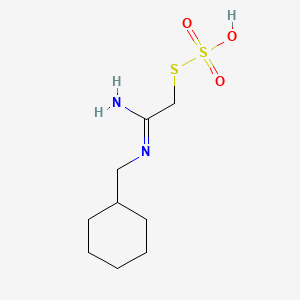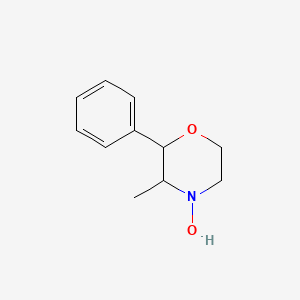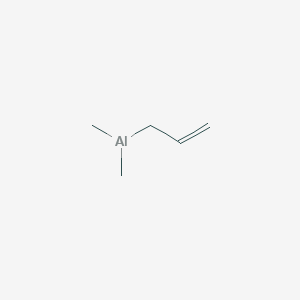
Dimethyl(prop-2-en-1-yl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(prop-2-en-1-yl)alumane is an organoaluminum compound characterized by the presence of two methyl groups and a prop-2-en-1-yl group attached to an aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(prop-2-en-1-yl)alumane can be synthesized through the reaction of trimethylaluminum with prop-2-en-1-yl halides under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(prop-2-en-1-yl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl(prop-2-en-1-yl)alumane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: this compound is used in the production of polymers and other materials due to its ability to initiate polymerization reactions.
Wirkmechanismus
The mechanism by which dimethyl(prop-2-en-1-yl)alumane exerts its effects involves the interaction of its aluminum center with various molecular targets. The compound can form complexes with other molecules, facilitating reactions such as polymerization and catalysis. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dimethyl(prop-2-en-1-yl)alumane include:
Trimethylaluminum: A related organoaluminum compound with three methyl groups attached to the aluminum atom.
Diethylaluminum chloride: An organoaluminum compound with two ethyl groups and a chloride attached to the aluminum atom.
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.
Uniqueness
This compound is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and properties compared to other organoaluminum compounds. This uniqueness makes it valuable in specific applications where its particular chemical behavior is advantageous.
Eigenschaften
CAS-Nummer |
38050-78-1 |
|---|---|
Molekularformel |
C5H11Al |
Molekulargewicht |
98.12 g/mol |
IUPAC-Name |
dimethyl(prop-2-enyl)alumane |
InChI |
InChI=1S/C3H5.2CH3.Al/c1-3-2;;;/h3H,1-2H2;2*1H3; |
InChI-Schlüssel |
OJFIQGUQKRNYHN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Al](C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


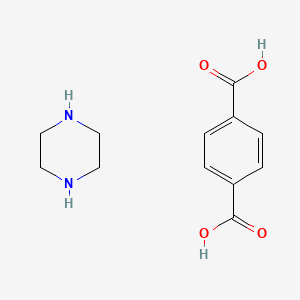


![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
